1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[(3-iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c12-7-2-1-3-8(6-7)13-9(14)11(4-5-11)10(15)16/h1-3,6H,4-5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWJQPPAJTXDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC(=CC=C2)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the reaction of 3-iodoaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the cyclopropanecarboxylic acid to yield the desired product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbamoyl group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, cyano derivatives, and other substituted compounds.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced compounds.
Scientific Research Applications
1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodophenyl group can facilitate binding to target proteins or enzymes, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogen substituents significantly influence reactivity, solubility, and biological interactions. Key examples include:
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic Acid
- Structure : Chlorine substituent at the 3-position of the phenyl ring.
- Synthesis : Yield of 73% via cyclopropanation of methyl (3-chlorophenyl)acetate .
1-(3-Bromophenyl)cyclopropane-1-carboxylic Acid
- Structure : Bromine substituent at the 3-position.
- Key Differences : Bromine’s intermediate size and polarizability between Cl and I may balance electronic effects and van der Waals interactions.
1-((3,4-Difluorophenyl)carbamoyl)cyclopropane-1-carboxylic Acid
- Structure : Two fluorine atoms on the phenyl ring.
- Molecular Weight : 241.19 g/mol .
- Key Differences : Fluorine’s strong electron-withdrawing effect increases carboxylic acid acidity and reduces steric bulk, enhancing solubility in polar solvents.
1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
- Structure : Trifluoromethyl group attached to cyclopropane.
- Applications : Used in kinase inhibitors due to metabolic stability .
- Key Differences : The CF₃ group is highly electronegative, improving resistance to oxidative degradation compared to halogens.
Carboxamide and Ester Derivatives
Modifications to the carbamoyl or carboxylic acid groups alter bioactivity and synthetic utility:
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structure : Bromophenyl group with diethylamide substitution.
- Synthesis : 77% yield via carboxamide formation .
- Physical Properties : mp 102.2–102.5°C.
- Key Differences : Replacement of carboxylic acid with carboxamide reduces acidity and enhances membrane permeability.
Methyl 1-((4-Fluorophenyl)carbamoyl)cyclopropane-1-carboxylate
- Structure : Methyl ester and fluorophenyl groups.
- Molecular Weight : 237.23 g/mol .
- Key Differences : Esterification of the carboxylic acid improves synthetic versatility for prodrug development.
Substituent Position and Ring Modifications
The position of substituents and cyclopropane saturation impact molecular geometry:
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic Acid
- Structure : Fluoro and methyl groups at the 3- and 2-positions, respectively.
- Molecular Weight : 194.2 g/mol .
1-(3-Hydroxyphenyl)cyclopropane-1-carboxylic Acid
Biological Activity
1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid is an organic compound notable for its unique structural features, which include a cyclopropane ring and an iodophenyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural science, due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications, and comparative studies with similar compounds.
The synthesis of this compound typically involves the reaction of 3-iodoaniline with cyclopropanecarboxylic acid chloride. The reaction is facilitated by a base such as triethylamine in a solvent like dichloromethane at controlled temperatures (0-25°C) . The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H10INO3 |
| CAS Number | 1249876-27-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodophenyl group enhances binding affinity to proteins or enzymes, while the carbamoyl group facilitates hydrogen bonding. These interactions can modulate the activity of target molecules, leading to various biological effects such as:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Investigations have indicated that this compound may inhibit tumor growth by interfering with cellular pathways involved in cancer progression .
Case Study: Efficacy in Plant Stress Resistance
In a study focusing on ACCA, it was found that the compound improved maize resistance against pathogenic attacks by modulating ethylene biosynthesis. This suggests that similar compounds may also influence plant defense mechanisms effectively . The following table summarizes key findings from studies on ACCA:
| Study Aspect | Findings |
|---|---|
| Binding Energy | -9.98 kcal/mol indicating strong interaction |
| Effects on Maize | Enhanced resistance to fungal and microbial attacks |
| Potential Applications | Crop yield improvement under stress conditions |
Comparative Analysis
When compared with similar compounds such as 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid and 1-[(2-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid, the unique positioning of the iodine atom in this compound may influence its reactivity and biological interactions.
| Compound | Unique Feature |
|---|---|
| This compound | Iodine at the meta position affecting binding properties |
| 1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid | Iodine at the para position |
| 1-[(2-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid | Iodine at the ortho position |
Q & A
Q. What are the common synthetic routes for preparing 1-[(3-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves two key steps: (1) formation of the cyclopropane ring and (2) coupling with the 3-iodophenylcarbamoyl group. Cyclopropane rings are often synthesized via [2+1] cycloaddition reactions using dihalocarbenes or transition-metal-catalyzed methods (e.g., Simmons-Smith reaction). For the carboxylic acid moiety, hydrolysis of esters under alkaline conditions (e.g., NaOH in THF/MeOH) is common, as demonstrated in isotope-labeled cyclopropane derivatives . Reaction conditions such as temperature, solvent polarity, and catalyst loading significantly impact yield and purity. For example, elevated temperatures may accelerate ring-opening side reactions, while anhydrous conditions prevent hydrolysis of intermediates. Purification via column chromatography or recrystallization is critical to isolate the final product .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of techniques is required:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the cyclopropane ring (characteristic upfield shifts for ring protons) and the carbamoyl linkage. 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and stereochemistry.
- IR Spectroscopy: Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups validate functional groups.
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula via exact mass matching.
- X-ray Crystallography: Resolves 3D structure and bond angles, particularly useful for verifying cyclopropane geometry .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of fine particles or vapors.
- First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
- Storage: Keep in a cool, dry place away from oxidizers. Use airtight containers to prevent moisture absorption .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the cyclopropane ring in nucleophilic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the ring’s electronic environment and strain energy. Key parameters include:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps indicate susceptibility to electrophilic/nucleophilic attacks.
- Natural Bond Orbital (NBO) Analysis: Identifies charge distribution and stabilizing interactions (e.g., hyperconjugation in the cyclopropane ring).
Software like Gaussian or ORCA can simulate transition states for ring-opening reactions, guiding experimental design .
Q. How should researchers resolve contradictory data regarding the stability of cyclopropane derivatives under varying pH conditions?
Methodological Answer:
- Controlled Stability Studies: Conduct accelerated stability testing at pH 1–14 (using HCl/NaOH buffers) at 25–40°C. Monitor degradation via HPLC or LC-MS.
- Mechanistic Insights: Acidic conditions may protonate the carbonyl, increasing ring strain and hydrolysis rates. Alkaline conditions could deprotonate the carboxylic acid, altering solubility.
- Data Reconciliation: Compare kinetic profiles (e.g., Arrhenius plots) to identify pH-dependent degradation pathways. Cross-validate with computational models .
Q. What strategies optimize enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Use transition-metal complexes (e.g., Ru-BINAP) for asymmetric cyclopropanation.
- Kinetic Resolution: Enzymatic methods (e.g., lipases) can separate enantiomers during ester hydrolysis.
- Chiral Auxiliaries: Temporarily attach groups (e.g., Evans oxazolidinones) to direct stereochemistry, followed by cleavage .
Q. How can researchers address discrepancies in catalytic efficiency during enzyme-catalyzed synthesis of isotopically labeled derivatives?
Methodological Answer:
- Variable Screening: Test enzyme sources (e.g., Candida antarctica lipase vs. Pseudomonas fluorescens esterase), solvent systems (e.g., THF vs. DMF), and isotope effects (e.g., ¹³C vs. ²H).
- Analytical Validation: Use isotopic labeling (e.g., ¹³C NMR) to track incorporation efficiency.
- Statistical Design: Apply factorial experiments to identify critical parameters (e.g., pH, temperature) .
Data Contradiction Analysis
Q. How should conflicting results in the biological activity of cyclopropane derivatives be investigated?
Methodological Answer:
- Reproducibility Checks: Replicate experiments under identical conditions (solvent, temperature, purity).
- Structural Confirmation: Re-analyze compound identity via X-ray crystallography to rule out polymorphism or isomerism.
- Biological Assay Validation: Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
